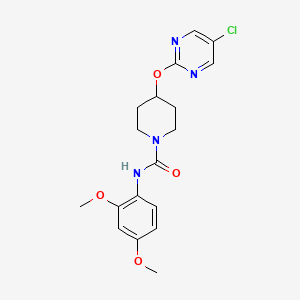
4-(5-Chloropyrimidin-2-yl)oxy-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Chloropyrimidin-2-yl)oxy-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a chloropyrimidine moiety linked to a piperidine ring, which is further connected to a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloropyrimidin-2-yl)oxy-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide typically involves multiple steps:
-
Formation of the Chloropyrimidine Intermediate: : The initial step involves the chlorination of pyrimidine to obtain 5-chloropyrimidine. This can be achieved using reagents such as phosphorus oxychloride (POCl₃) under reflux conditions .
-
Coupling with Piperidine: : The chloropyrimidine intermediate is then reacted with piperidine in the presence of a base like potassium carbonate (K₂CO₃) to form the piperidine derivative .
-
Introduction of the Dimethoxyphenyl Group: : The final step involves the coupling of the piperidine derivative with 2,4-dimethoxyphenyl isocyanate to form the desired carboxamide . This reaction is typically carried out in an organic solvent such as dichloromethane (CH₂Cl₂) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can be performed on the chloropyrimidine moiety using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Substitution: : The chloropyrimidine group is susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, which can replace the chlorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (Et₃N).
Major Products
Oxidation: Formation of piperidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, 4-(5-Chloropyrimidin-2-yl)oxy-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide is studied for its potential as a bioactive molecule. It may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its structure suggests it could be explored for activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
作用机制
The mechanism of action of 4-(5-Chloropyrimidin-2-yl)oxy-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The chloropyrimidine moiety may bind to nucleophilic sites on proteins or enzymes, altering their function. The piperidine ring can enhance the compound’s binding affinity and specificity, while the dimethoxyphenyl group may contribute to its overall stability and bioavailability.
相似化合物的比较
Similar Compounds
4-(5-Chloropyrimidin-2-yl)oxy-N-phenylpiperidine-1-carboxamide: Similar structure but lacks the dimethoxy groups.
4-(5-Chloropyrimidin-2-yl)oxy-N-(2-methoxyphenyl)piperidine-1-carboxamide: Contains only one methoxy group on the phenyl ring.
4-(5-Chloropyrimidin-2-yl)oxy-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide: Methoxy groups are positioned differently on the phenyl ring.
Uniqueness
The presence of two methoxy groups on the phenyl ring in 4-(5-Chloropyrimidin-2-yl)oxy-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide enhances its chemical properties, such as solubility and reactivity. This structural feature may also influence its biological activity, making it a unique candidate for further research and development.
属性
IUPAC Name |
4-(5-chloropyrimidin-2-yl)oxy-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O4/c1-25-14-3-4-15(16(9-14)26-2)22-18(24)23-7-5-13(6-8-23)27-17-20-10-12(19)11-21-17/h3-4,9-11,13H,5-8H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNKOWWTAMFTGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













